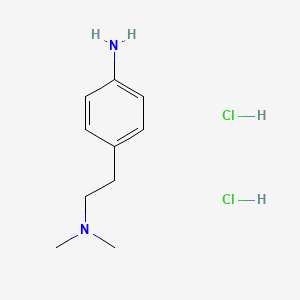

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Overview

Description

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a chemical compound with the empirical formula C10H18Cl2N2 . It has a molecular weight of 237.17 . The compound is a brown solid .

Molecular Structure Analysis

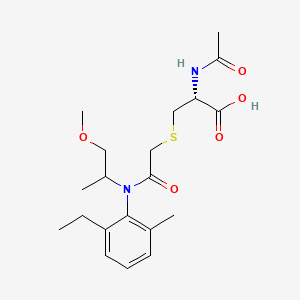

The InChI code for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a brown solid . It has a molecular weight of 237.17 .Scientific Research Applications

Polymerization Initiator

“4-(2-Dimethylamino-ethyl)-aniline dihydrochloride” serves as an initiator in the polymerization process. Specifically, it is used in the oxyanion-initiated polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA), leading to the formation of well-defined, water-soluble homopolymers . These polymers have a narrow molecular weight distribution and exhibit properties of polymeric surfactants under acidic or neutral conditions .

Surface Tension Modifier

The compound is instrumental in modifying surface tension in aqueous solutions. When used in the emulsion polymerization of styrene, the polymers derived from this compound demonstrate excellent emulsifier properties, significantly reducing the surface tension to below 40 mN/m .

pH-Responsive Behavior

In the field of smart materials, “4-(2-Dimethylamino-ethyl)-aniline dihydrochloride” is utilized to create polymers that exhibit pH-responsive behavior. This property is particularly useful in designing drug-delivery systems and modifying biomedical polymer surfaces, as the polymers can form cationic polyelectrolytes under acidic/neutral conditions .

Temperature-Responsive Behavior

The compound contributes to the development of temperature-responsive materials. The polymers formed from this compound can undergo a reversible soluble-insoluble transition at specific temperatures, which is valuable for applications in biomedical fields and wastewater treatment .

Heavy Metal Adsorption

“4-(2-Dimethylamino-ethyl)-aniline dihydrochloride” is also applied in environmental science for the adsorption of heavy metals from aqueous solutions. The tertiary amines in the polymers formed from this compound can interact electrostatically with heavy metals like chromium (VI), facilitating their removal .

Micelle Formation

Lastly, the compound is used in creating micelles with controllable sizes and shapes. These micelles can change their structure in response to pH variations, which is significant for applications in drug delivery and carrier systems .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription.

Mode of Action

This compound acts as a DNA intercalator . It inserts itself between the DNA strands, disrupting the normal functioning of the DNA molecule. This disruption can prevent the DNA from being properly replicated or transcribed, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with topoisomerase II leads to the inhibition of the enzyme’s activity, causing DNA damage and cell cycle arrest . This can result in the activation of various downstream pathways involved in DNA repair, cell cycle regulation, and apoptosis.

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis, leading to cell death . This makes it a potential candidate for use as an antitumor agent .

Action Environment

The action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride can be influenced by various environmental factors. For instance, pH and temperature can affect the solubility and stability of the compound . Additionally, the presence of other substances in the environment, such as proteins or ions, can potentially interact with the compound and alter its efficacy .

properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZGPPLHJDNZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696063 | |

| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180080-29-9 | |

| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180080-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)

![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)